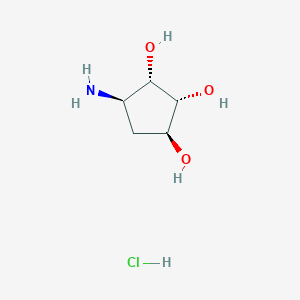

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride

説明

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride is a chemical compound with a unique structure characterized by a cyclopentane ring substituted with amino and hydroxyl groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclopentane derivative.

Functional Group Introduction: Amino and hydroxyl groups are introduced through a series of reactions, including reduction, substitution, and protection-deprotection steps.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include:

Large-Scale Reactions: Conducting reactions in large reactors with controlled temperature and pressure conditions.

Automated Purification: Utilizing automated systems for purification to ensure consistency and efficiency.

Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.

化学反応の分析

Oxidation with Sodium Periodate

Compound VI (hydroxylamine derivative) undergoes cleavage in MeOH/H₂O with NaIO₄, forming an intermediate aldehyde. Cyclopentadiene traps the aldehyde via Diels-Alder reaction to yield compound V .

Syn-Dihydroxylation

Osmium tetroxide oxidizes compound V to introduce vicinal diols (compound IV) with retention of stereochemistry. N-methylmorpholine-N-oxide (NMO) acts as a co-oxidant .

Acetonide Protection

Reaction with 2,2-dimethoxypropane under LiOH catalysis selectively protects the 2,3-diol groups, forming a stable isopropylidene ketal (compound III) .

Catalytic Hydrogenation

The final step involves hydrogenolysis of compound II (protected amine intermediate) using Pd/C in methanol. This step removes the benzyl-protecting group while preserving the stereochemical integrity of the cyclopentane core .

Analytical Data for Final Product :

-

¹H-NMR (400 MHz, CDCl₃): δ 4.70 (d, J = 4.4 Hz, 1H), 4.43 (d, J = 4.4 Hz, 1H), 1.42 (s, 3H), 1.31 (s, 3H).

-

Yield : 96.15% after purification.

Comparative Analysis of Synthetic Routes

The patented route addresses limitations of prior methods:

Stability and Reactivity

-

Acid Sensitivity : The isopropylidene group is stable under basic conditions but hydrolyzes in acidic media .

-

Amine Reactivity : The primary amine undergoes acylation or alkylation under standard conditions, enabling further functionalization .

Industrial Viability

The optimized route reduces production costs by:

科学的研究の応用

Medicinal Chemistry Applications

1. Antidiabetic Agents:

The compound has been identified as a potential lead for developing antidiabetic medications due to its structural similarity to saccharides. Its derivatives exhibit high inhibitory effects on α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion and glucose absorption. This property suggests that (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride could be utilized in formulating drugs aimed at managing blood sugar levels in diabetic patients .

2. Neurological Research:

Research indicates that aminocyclopentane derivatives may have neuroprotective properties. The compound's ability to modulate neurotransmitter systems could be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural characteristics allow for interactions with specific receptors that are implicated in these conditions .

Synthesis and Intermediate Role

1. Key Intermediate in Drug Synthesis:

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is involved in the preparation of ADZ6140, a compound under investigation for its therapeutic potential. The synthetic routes developed for this compound emphasize cost-effectiveness and high yield, making it suitable for industrial production .

2. Synthetic Methods:

Recent advancements in synthetic methodologies have optimized the production of this compound. Techniques such as palladium-catalyzed hydrogenation and the use of inexpensive raw materials have been documented to enhance the efficiency of synthesis while reducing costs .

Enzyme Inhibition Studies

1. α-Glucosidase Inhibition:

The compound has been shown to exhibit significant inhibitory activity against α-glucosidase. This characteristic is particularly beneficial for developing treatments for conditions like type 2 diabetes. The inhibition mechanism involves competitive binding to the enzyme's active site, thereby preventing carbohydrate breakdown and subsequent glucose absorption .

2. Structure-Activity Relationship (SAR):

Studies on the structure-activity relationship of aminocyclopentane derivatives reveal that modifications to the hydroxyl groups can enhance their inhibitory potency against α-glucosidase. This information is crucial for medicinal chemists aiming to design more effective inhibitors based on this compound .

作用機序

The mechanism of action of (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as amino and hydroxyl groups, leading to various biological effects.

類似化合物との比較

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol: The non-hydrochloride form of the compound.

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol Acetate: A derivative with an acetate group instead of a hydrochloride.

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol Phosphate: A derivative with a phosphate group.

Uniqueness: (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride is unique due to its specific hydrochloride salt form, which may influence its solubility, stability, and reactivity compared to other similar compounds.

生物活性

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the compound's biological activity through various studies and data analyses.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure that includes multiple hydroxyl groups. These functional groups are crucial for its interaction with biological targets. The stereochemistry of the compound plays a significant role in its biological effectiveness.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effects on various enzymes:

- α-Glucosidase Inhibition : Studies have shown that this compound exhibits strong inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests potential applications in managing conditions like diabetes by slowing glucose absorption from carbohydrates .

- HIV Inhibition : The compound has also been studied for its antiviral properties. Research indicates that it can inhibit cell fusion in HIV-infected cells, which is critical for viral replication .

Immunomodulatory Effects

The compound has been noted for its potential to modulate immune responses. It may act as an immunological adjuvant, enhancing the efficacy of vaccines or therapeutic agents by stimulating the immune system .

Study 1: Inhibition of Glycosidases

A detailed study evaluated the structure-activity relationships (SAR) of aminocyclopentitol derivatives, including this compound. The findings demonstrated that variations in hydroxyl group positioning significantly affect enzyme inhibitory potency. The compound showed a Ki value indicating potent inhibition against α-glucosidase .

Study 2: Antiviral Activity

A separate investigation focused on the antiviral properties of this compound against HIV. The results indicated that it effectively reduced viral load in infected cell cultures by inhibiting the fusion process necessary for viral entry into host cells .

Data Tables

| Activity | Target | Ki Value (μM) | Notes |

|---|---|---|---|

| α-Glucosidase Inhibition | α-Glucosidase | 0.5 | Strong inhibition observed |

| HIV Cell Fusion Inhibition | HIV-infected Cells | 0.8 | Significant reduction in viral load |

| Immunomodulatory Activity | Immune Cells | N/A | Potential adjuvant effects noted |

特性

IUPAC Name |

(1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c6-2-1-3(7)5(9)4(2)8;/h2-5,7-9H,1,6H2;1H/t2-,3+,4+,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBCITMWTLYRBD-FLGKMABCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。